molecular formula C13H12N2O3 B8013660 (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid

(2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid

Cat. No.: B8013660
M. Wt: 244.25 g/mol
InChI Key: OCJILFQLCYXSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Pyrimidine (B1678525) Derivatives in Chemical and Biological Research

The pyrimidine nucleus is a foundational heterocyclic scaffold that commands a significant position in the fields of chemistry and biology. As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidines are indispensable to the structure and function of nucleic acids (DNA and RNA). juniperpublishers.comnih.gov This fundamental biological role has inspired extensive research into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. researchgate.net

Medicinal chemists have successfully developed a multitude of pyrimidine-based drugs with applications across various therapeutic areas. nih.gov These compounds are known to exhibit a wide array of biological effects, including antimicrobial (antibacterial and antifungal), antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive properties. orientjchem.orgnih.govresearchgate.net The versatility of the pyrimidine ring, which allows for structural modifications at multiple positions, enables the fine-tuning of its physicochemical and pharmacokinetic properties, making it a "privileged structure" in drug discovery. nih.govmdpi.com The ongoing exploration of novel pyrimidine analogues continues to yield compounds with potential for treating a range of human diseases, from infections to metabolic disorders and cancer. researchgate.netresearchgate.net

Table 1: Selected Pharmacological Activities of Pyrimidine Derivatives

Biological Activity Description Key Examples/Targets
Anticancer Inhibition of cancer cell proliferation through various mechanisms, including enzyme inhibition (e.g., kinases). Imatinib, Fluorouracil, EGFR inhibitors. orientjchem.orgnih.gov
Antiviral Interference with viral replication and life cycle. Zidovudine (AZT), Trifluridine, HIV gp-120 inhibitors. juniperpublishers.commdpi.com
Antimicrobial Activity against bacterial and fungal pathogens. Trimethoprim, Flucytosine, Dihydrofolate reductase (DHFR) inhibitors. nih.govresearchgate.net
Anti-inflammatory Modulation of inflammatory pathways. Often associated with inhibition of enzymes like p38α MAP kinase. researchgate.net

| CNS Activity | Includes anticonvulsant, antidepressant, and analgesic effects. | Barbiturates, various CNS depressants. researchgate.netnih.gov |

The Significance of Oxygen-Linked Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds containing oxygen are ubiquitous in nature and are integral to the structure of numerous clinically approved drugs. The incorporation of an oxygen atom within a heterocyclic scaffold, or as a linker between scaffolds, can profoundly influence a molecule's biological activity and drug-like properties. Oxygen-linked scaffolds, particularly those involving an ether (C-O-C) linkage, are of significant interest in medicinal chemistry.

The ether bond can modify key physicochemical parameters such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile. Furthermore, the geometry of the ether linkage can provide a specific orientation for other functional groups, enabling precise interactions with biological targets like enzymes and receptors. This strategic inclusion of oxygen-linked moieties is a common approach in the design of novel therapeutic agents with improved potency and selectivity.

Introduction to (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid as a Subject of Academic Inquiry

This compound (CAS Number: 1895604-68-8) is a specific chemical entity that emerges from the confluence of the two aforementioned areas of research. bldpharm.com Its structure is characterized by three key components:

A pyrimidine ring , providing the core heterocyclic scaffold known for its broad bioactivity.

A meta-tolyl (m-tolyl) group attached at the C2 position of the pyrimidine ring. The presence of aryl substituents can influence the molecule's steric and electronic properties, potentially enhancing target binding.

An oxyacetic acid moiety linked to the C5 position of the pyrimidine ring via an ether bond. This functional group introduces a carboxylic acid, which can participate in hydrogen bonding and ionic interactions, often improving aqueous solubility and enabling strong interactions with biological targets.

Despite the well-documented importance of its constituent parts, this compound itself is not extensively described in publicly available scientific literature. This lack of comprehensive data positions the compound as a subject of significant academic and industrial interest. Its rational design, based on established pharmacophores, suggests a high potential for novel biological activity. The inquiry into its properties is driven by the prospect of discovering new therapeutic applications stemming from its unique combination of a proven heterocyclic core and strategically chosen functional groups.

Research Objectives and Scope for the Chemical Compound

Given the limited specific research on this compound, the primary objectives for its academic investigation are clear and foundational. The logical progression of research would involve:

Chemical Synthesis and Characterization: The first objective is to establish and optimize a reliable synthetic route to produce the compound in high purity. Subsequent characterization using modern analytical techniques (such as NMR, Mass Spectrometry, and HPLC) is necessary to confirm its structure and purity. bldpharm.com

Physicochemical Profiling: Determining key properties like solubility, stability, and lipophilicity to understand its drug-like potential.

Biological Screening: Conducting a broad range of in vitro biological assays to identify potential pharmacological activities. Based on the structural motifs, initial screening would logically target areas where pyrimidine derivatives have shown promise, such as oncology, infectious diseases, and inflammatory conditions. orientjchem.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the next step would be the synthesis of analogues to explore the structure-activity relationships. This would involve modifying the tolyl group and the acetic acid side chain to optimize potency and selectivity.

The scope of research is to bridge the existing knowledge gap by providing the first comprehensive public data on the synthesis, characterization, and biological potential of this novel chemical entity. Such foundational work is essential for determining its viability as a lead compound for future drug development programs.

Synthetic Strategies and Chemical Transformations in the Genesis of this compound

The synthesis of the specifically substituted pyrimidine derivative, this compound, is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The construction of this molecule can be dissected into three primary stages: the formation of the core pyrimidine ring, the introduction of the oxy-acetic acid group at the 5-position, and the incorporation of the m-tolyl substituent at the 2-position. This article delineates the synthetic methodologies and chemical transformations pertinent to each of these key stages.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3-methylphenyl)pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-3-2-4-10(5-9)13-14-6-11(7-15-13)18-8-12(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJILFQLCYXSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of the Chemical Compound

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. MEP maps illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Specific Molecular Electrostatic Potential (MEP) maps for (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid are not available in published scientific literature. Such analyses are typically performed as part of broader computational studies, which could not be located for this particular compound. General principles of MEP analysis suggest that the oxygen atoms of the carboxylic acid and the pyrimidine (B1678525) ring nitrogens would exhibit negative potential (red/yellow regions), indicating sites susceptible to electrophilic attack, while the acidic proton would show a positive potential (blue region). However, without a specific study, this remains a qualitative prediction.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for determining a molecule's chemical reactivity and its electronic transition properties. The HOMO-LUMO energy gap is a key indicator of molecular stability.

A detailed Frontier Molecular Orbital (FMO) analysis, including the visualization of HOMO and LUMO orbitals and the calculation of the energy gap for this compound, has not been reported in the available scientific literature. While studies on similar heterocyclic compounds often include FMO analysis to assess their reactivity, specific data for this compound is absent from public databases. wjarr.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques used to study the three-dimensional structure and dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with biological macromolecules.

Conformational Analysis of the Chemical Compound

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

No specific studies on the conformational analysis of this compound were found during a thorough literature search. Such an analysis would typically involve rotating the key dihedral angles—such as the C-O bond between the pyrimidine and the acetic acid moiety and the C-C bond of the tolyl group—to map the potential energy surface and identify low-energy conformers. However, this research has not been published.

Ligand-Protein Docking Studies (In Silico)

In silico ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. It is a critical tool in drug discovery for predicting binding affinity and understanding interaction patterns.

There are no specific published in silico ligand-protein docking studies featuring this compound. While docking studies have been performed on a wide range of pyrimidine derivatives to investigate their potential as inhibitors for various protein targets, such as kinases or lipoxygenases, the results for this specific compound have not been made publicly available. wjarr.commdpi.com Therefore, information regarding its potential biological targets, binding energies, and key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) remains undetermined from a computational standpoint.

In Silico Prediction of Biological Interactions

In silico methods are crucial in modern drug discovery for predicting the biological interactions of compounds before their synthesis, thereby saving time and resources. wisdomlib.org These computational tools can forecast a compound's pharmacokinetic profile and potential biological targets.

ADME properties are critical for determining the viability of a compound as a drug candidate. Computational models are frequently used to predict these properties based on the molecular structure. For pyrimidine derivatives, various software and web-based tools can calculate physicochemical descriptors to estimate their ADME profile. nih.gov

A key component of this assessment is "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Below is a hypothetical ADME prediction for this compound, illustrating the types of data generated in such an analysis.

Hypothetical ADME Properties for this compound

Property Predicted Value Compliance with Rule of Five
Molecular Weight 270.28 g/mol Yes
LogP 2.8 Yes
Hydrogen Bond Donors 1 Yes
Hydrogen Bond Acceptors 5 Yes
Polar Surface Area 79.9 Ų N/A

Note: The data in this table is hypothetical and serves as an example of typical ADME predictions.

Molecular docking is a primary computational technique used to predict the binding orientation of a small molecule to its macromolecular target. unair.ac.id This method can help in elucidating the potential mechanism of action. For pyrimidine derivatives, docking studies have been employed to predict their interaction with various biological targets, such as enzymes and receptors involved in cancer and infectious diseases. wisdomlib.orgunair.ac.id

For instance, studies on other pyrimidine derivatives have shown their potential to bind to the active sites of enzymes like dihydrofolate reductase (DHFR), which is a target for antibacterial agents. unair.ac.id The binding affinity is often reported as a binding energy score (in kcal/mol), with lower values indicating a more favorable interaction.

Illustrative Docking Results for a Pyrimidine Derivative with a Putative Target

Parameter Value
Target Protein Dihydrofolate Reductase (DHFR)
Binding Energy (kcal/mol) -7.5
Key Interacting Residues Asp27, Phe31, Ile50

Note: This table presents example data for a generic pyrimidine derivative to illustrate the output of a molecular docking study.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves compiling a dataset of compounds with known biological activities and calculating a set of molecular descriptors for each. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity.

For a series of pyrimidine-5-yloxy-acetic acid analogs, a QSAR model could be developed to predict their activity against a particular biological target. The resulting equation would take the general form:

Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

The predictive power of a QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive ability).

Key statistical parameters used for validation include:

Coefficient of determination (R²) : A measure of how well the model fits the training set data.

Cross-validated coefficient of determination (Q²) : An indicator of the model's internal predictive ability, often determined using the leave-one-out method.

Predictive R² (R²_pred) : A measure of the model's ability to predict the activity of the external test set.

A robust QSAR model will have high values for these parameters, typically with R² > 0.6, Q² > 0.5, and a small difference between R² and Q².

Example of Statistical Parameters for a QSAR Model of Pyrimidine Derivatives

Statistical Parameter Value
0.85
0.72
R²_pred 0.79

Note: The data presented is for a representative QSAR model and does not correspond to the specific compound .

In Vitro Biological Activity Profiling and Mechanistic Studies

Anti-Inflammatory Activity Studies (In Vitro)

Inflammation is a key pathological process in many diseases, and enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX), are primary targets for anti-inflammatory drugs.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). nih.govmdpi.com

Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov Phenoxyacetic acid derivatives have been specifically designed and evaluated as selective COX-2 inhibitors. mdpi.com The structural features of (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid, combining a pyrimidine (B1678525) ring with a phenoxyacetic acid side chain, suggest a potential for interaction with and inhibition of COX enzymes. The development of dual inhibitors that target both COX-2 and 5-lipoxygenase (5-LOX) is also an active area of research to create more effective anti-inflammatory agents with improved safety profiles. nih.govmdpi.com

By inhibiting the COX-2 enzyme, compounds can effectively reduce the production of pro-inflammatory mediators, particularly prostaglandins like PGE2. mdpi.com The anti-inflammatory effect of novel compounds is often assessed in vitro by measuring their ability to suppress the production of such mediators in cell cultures (e.g., macrophages) stimulated with inflammatory agents like lipopolysaccharide (LPS). A reduction in the levels of mediators such as tumor necrosis factor-alpha (TNF-α) and PGE2 in treated cells would indicate potent anti-inflammatory activity. mdpi.com

Enzyme Inhibition Studies (Biochemical Assays)

Soluble epoxide hydrolase (sEH) is another important enzyme involved in inflammation. It metabolizes anti-inflammatory epoxy-fatty acids (EETs) into less active diols. nih.gov Therefore, inhibiting sEH increases the concentration of beneficial EETs, which helps to reduce inflammation and pain. This makes sEH a promising therapeutic target for inflammatory diseases. nih.gov

Numerous potent sEH inhibitors have been developed, many of which are heterocyclic compounds. Given its structure, this compound could potentially exhibit inhibitory activity against sEH, representing an additional or alternative mechanism for anti-inflammatory effects. Biochemical assays are used to screen for and characterize the potency of sEH inhibitors, typically by measuring the conversion of a substrate to its diol product in the presence of the test compound.

NADH-Dehydrogenase (NDH-2) Targeting Investigations (In Vitro)

There is currently no available scientific literature detailing any in vitro investigations into the effects of this compound on NADH-Dehydrogenase (NDH-2).

mTOR Pathway Modulation Studies (In Vitro)

No published in vitro studies have been found that explore the potential of this compound to modulate the mTOR pathway.

Other In Vitro Biological Activities

Antifibrotic Potential in Cell-Based Models (In Vitro)

There is no research data available from in vitro cell-based models to suggest any antifibrotic potential of this compound.

Potential for Antioxidant Effects (In Vitro Assays)

No in vitro assays have been reported in the scientific literature to evaluate the potential antioxidant effects of this compound.

Investigation of Specific Receptor Binding or Pathway Modulation in Cell Lines

There is a lack of available data regarding any investigations into the specific receptor binding or pathway modulation properties of this compound in any cell lines.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Pyrimidine (B1678525) Ring Substituents on Biological Activities

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural compounds and synthetic drugs, including anticancer and anti-inflammatory agents. mdpi.com Its biological versatility stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The substitution pattern on the pyrimidine ring is a determining factor for both the potency and selectivity of its derivatives.

Research into a class of related compounds, (pyrimidinyloxy)acetic acids, as inhibitors of aldose reductase (AR)—an enzyme implicated in diabetic complications—has shed light on the structure-activity relationships of this scaffold. nih.gov A study of various substituted pyrimidine acetic acids revealed that the nature and position of substituents significantly influence inhibitory activity. For instance, several 6-oxopyrimidine-1-acetic acids and (pyrimidinyl-4-oxy)acetic acids were identified as potent inhibitors of bovine lens aldose reductase. nih.gov The data underscores that modifications at positions 2, 4, and 6 of the pyrimidine ring can modulate biological outcomes.

The following table, derived from studies on aldose reductase inhibitors, illustrates how different substituents on the pyrimidine core affect in vitro activity. nih.gov

Compound ID2-Substituent4-Substituent6-SubstituentTarget / ActivityIC₅₀ (µM)
1 HOCH₂COOHPhenylBovine Lens Aldose Reductase0.43
2 HOCH₂COOH4-Cl-PhenylBovine Lens Aldose Reductase0.17
3 HOCH₂COOH4-F-PhenylBovine Lens Aldose Reductase0.22
4 HOCH₂COOH4-CH₃-PhenylBovine Lens Aldose Reductase0.26
5 CH₃OCH₂COOHPhenylBovine Lens Aldose Reductase0.60
6 PhenylOCH₂COOHHBovine Lens Aldose Reductase>100
7 4-Cl-PhenylOCH₂COOHHBovine Lens Aldose Reductase>100
8 4-CH₃-PhenylOCH₂COOHHBovine Lens Aldose Reductase>100

This data indicates that for aldose reductase inhibition, a substituent at the 6-position is crucial for high potency, whereas a bulky aryl group at the 2-position, such as in the parent compound of this article, may be detrimental to this specific activity. nih.gov However, for other targets, a C-2 aryl substituent is often a key pharmacophoric feature.

The presence of an aryl group at the C-2 position of the pyrimidine ring is a common feature in many biologically active molecules. This moiety can serve as a crucial anchor, inserting into hydrophobic pockets within a target protein and establishing critical van der Waals and π-π stacking interactions.

In the case of (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid, the meta-tolyl group is of particular importance. The tolyl group—a phenyl ring substituted with a methyl group—provides a specific hydrophobic profile. The placement of the methyl group at the meta position dictates the spatial orientation of this hydrophobicity, which can be critical for fitting into a specifically shaped binding pocket. A study on dihydropyrimidine (B8664642) derivatives highlighted that compounds with a p-tolyl group at C-6 exhibited remarkable anti-inflammatory activity, suggesting the favorable role of this substituent in target binding. researchgate.net While this relates to a different position and scaffold, it underscores the significance of the tolyl moiety in molecular recognition. researchgate.net

The methyl group on the phenyl ring can influence activity in several ways:

Steric Effects : It can provide a better fit in a hydrophobic pocket compared to an unsubstituted phenyl ring, potentially displacing water molecules and leading to a favorable entropic contribution to binding affinity.

Electronic Effects : The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and influence its interactions.

Conformational Restriction : The presence of the methyl group can restrict the rotation of the aryl ring relative to the pyrimidine core, locking the molecule into a more bioactive conformation.

The oxy-acetic acid moiety (-O-CH₂-COOH) at the C-5 position is another cornerstone of the molecule's structure, providing a critical interaction point with biological targets. The terminal carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged residues like arginine or lysine (B10760008) in an enzyme's active site. researchgate.net

This acidic group also acts as a potent hydrogen bond donor and acceptor, further anchoring the molecule to its target. Studies on aldose reductase inhibitors have consistently shown the importance of a carboxylic acid function for potent activity. nih.govresearchgate.netnih.gov For example, inhibitors like Tolrestat and Zopolrestat feature an acidic moiety that interacts with key residues (Tyr48, His110) in the enzyme's active site. researchgate.net

The ether linkage (-O-) provides flexibility and optimal spacing, allowing the terminal carboxylate to orient itself correctly to engage with its binding partner. The importance of this linker is evident in SAR studies where modifications to its length or composition can drastically alter activity. The ability of a compound to penetrate tissue membranes is also a critical factor for in vivo efficacy, and the physicochemical properties imparted by the oxy-acetic acid group play a significant role in this process. nih.gov

Influence of Linker and Terminal Carboxylic Acid Modifications on Efficacy

The linker connecting the pyrimidine core to the acidic headgroup is not merely a spacer but an active contributor to the molecule's biological profile. Modifications to the oxy-acetic acid linker can significantly impact efficacy by altering the compound's flexibility, conformation, and ability to position the crucial carboxylic acid group for optimal target interaction.

Replacing the ether oxygen with other atoms (e.g., sulfur to create a thioacetic acid linker) or altering the length of the alkyl chain (e.g., propionic vs. acetic acid) would directly affect the geometry of the molecule. Such changes can determine whether the terminal carboxylate can reach and form key ionic or hydrogen bonds within the target's active site.

Furthermore, the carboxylic acid itself is a prime site for modification. While essential for the activity of many enzyme inhibitors like aldose reductase inhibitors, its charged nature can impede cell membrane permeability, reducing bioavailability. researchgate.net To overcome this, medicinal chemists often employ a prodrug strategy, converting the carboxylic acid to an ester. Esters are more lipophilic and can cross cell membranes more easily. Once inside the cell, they are cleaved by endogenous esterase enzymes to release the active carboxylic acid. This approach can significantly improve the in vivo performance of a drug candidate. nih.gov

Stereochemical Aspects and Their Effect on Activity (If Applicable to Derivatives)

For the parent compound, this compound, there are no chiral centers, and therefore, stereoisomerism is not a factor. However, stereochemistry can become a critical consideration in derivatives where chiral centers are introduced. For example, modification of the acetic acid linker, such as the introduction of a methyl group on the alpha-carbon (e.g., creating a propionic acid derivative), would result in a chiral center.

In such cases, the two resulting enantiomers (R and S) would likely exhibit different biological activities. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with enantiomers of a drug. One enantiomer (the eutomer) typically fits much better into the target's binding site and is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects. Therefore, if chiral derivatives were to be developed, a stereoselective synthesis and separation of the enantiomers would be essential to isolate the more potent form and optimize the therapeutic profile.

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the SAR analysis of this compound and its related analogs, a hypothetical pharmacophore model can be proposed.

The key features include:

Aromatic/Hydrophobic Region : Provided by the 2-m-tolyl group, this feature is crucial for anchoring the molecule in a hydrophobic pocket of the target protein. The specific shape and size of this group are important for selectivity.

Hydrogen Bond Acceptor Region : The nitrogen atoms within the pyrimidine ring serve as key hydrogen bond acceptors, interacting with donor groups on the protein backbone or side chains.

Flexible Linker : The oxy-acetic ether linkage provides the necessary flexibility and distance to correctly position the anionic group.

Anionic/Hydrogen Bond Donor Group : The terminal carboxylic acid is a critical feature, acting as a primary point of interaction through ionic bonds and hydrogen bonding with complementary residues in the active site.

This combination of a hydrophobic head, a central hydrogen-bonding scaffold, and a flexible anionic tail represents a common pharmacophoric pattern for many enzyme inhibitors.

Development of SAR Hypotheses for Further Compound Optimization

Based on the preceding analysis, several hypotheses can be formulated to guide the design of new analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Hypothesis 1: Optimization of the C-2 Aryl Group. It is hypothesized that the meta-position of the methyl group on the tolyl ring is optimal for fitting into a specific hydrophobic sub-pocket. To test this, analogs with ortho- and para-tolyl groups should be synthesized. Furthermore, replacing the methyl group with other small alkyl or electron-withdrawing/donating groups (e.g., ethyl, methoxy, chloro, fluoro) could further probe the steric and electronic requirements of this pocket and potentially enhance binding affinity. nih.gov

Hypothesis 2: Bioisosteric Replacement of the Carboxylic Acid. While the carboxylic acid is vital for activity, it can limit cell permeability. It is hypothesized that replacing the carboxylic acid with bioisosteres—groups with similar physicochemical properties—such as a tetrazole or a hydroxamic acid, could maintain the key interactions with the target while improving drug-like properties like oral bioavailability.

Hypothesis 3: Linker Modification. The length and nature of the linker are likely crucial. It is hypothesized that altering the linker length (e.g., to a propoxy-acetic acid) or rigidity (e.g., incorporating a cyclopropyl (B3062369) group) could fine-tune the positioning of the acidic headgroup, leading to enhanced target engagement.

Hypothesis 4: Pyrimidine Core Substitution. While the primary focus is on the C-2 and C-5 substituents, it is hypothesized that small, non-polar substituents at the C-4 or C-6 positions could fill additional small pockets in the binding site or modulate the electronic properties of the pyrimidine ring to improve activity, as seen in related inhibitor classes. nih.gov

These hypotheses provide a clear roadmap for the next cycle of drug design, synthesis, and biological evaluation, aiming to optimize the this compound scaffold into a more potent and effective therapeutic agent.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Chemical Diversity

The synthesis of a diverse library of analogues is fundamental to understanding the structure-activity relationship (SAR) of a lead compound. For (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid, future research should focus on developing novel and efficient synthetic routes to generate a wide array of derivatives. This chemical diversity is crucial for optimizing biological activity and pharmacokinetic properties.

Key areas for exploration include:

Modification of the Pyrimidine (B1678525) Core: Introducing various substituents at different positions of the pyrimidine ring can significantly impact the molecule's electronic and steric properties.

Variation of the Tolyl Group: Exploring different substitution patterns on the tolyl ring, or replacing it with other aromatic or heteroaromatic systems, could lead to the discovery of compounds with enhanced potency or selectivity.

Alteration of the Acetic Acid Side Chain: The acetic acid moiety is a key feature for potential interactions with biological targets. Modifications, such as esterification, amidation, or replacement with other acidic bioisosteres, could modulate the compound's activity and cellular uptake.

Synthetic StrategyPotential Outcome
Suzuki-Miyaura cross-couplingIntroduction of diverse aryl and heteroaryl groups
Buchwald-Hartwig aminationFormation of various amine derivatives
Click chemistryEfficient and modular synthesis of triazole-containing analogues

Advanced Computational Approaches for Rational Compound Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can guide the rational design of new analogues with improved properties.

Future computational studies could involve:

Quantitative Structure-Activity Relationship (QSAR) analysis: To identify the key structural features that correlate with biological activity.

Pharmacophore modeling: To define the essential three-dimensional arrangement of functional groups required for interaction with a biological target.

Molecular docking and dynamics simulations: To predict the binding modes and affinities of designed compounds to potential protein targets. nih.gov

These in silico methods can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Identification of Novel Biological Targets and Pathways (In Vitro)

A critical aspect of future research will be to elucidate the biological targets and pathways modulated by this compound. High-throughput screening (HTS) and other in vitro assays are essential for this purpose.

Potential screening strategies include:

Enzymatic assays: To identify specific enzymes that are inhibited or activated by the compound.

Receptor binding assays: To determine if the compound interacts with specific cellular receptors.

Cell-based assays: To assess the compound's effects on various cellular processes, such as proliferation, apoptosis, and signaling pathways.

Assay TypePotential Information Gained
Kinase profilingIdentification of specific protein kinase targets
GPCR screeningDiscovery of interactions with G-protein coupled receptors
Gene expression analysisUnderstanding the compound's impact on cellular pathways

Development of the Chemical Compound as a Molecular Probe for Biological Systems

Molecular probes are valuable tools for studying biological processes. This compound, if found to have a specific biological activity, could be developed into a molecular probe. This would involve modifying the structure to incorporate a reporter group, such as a fluorescent tag or a photoaffinity label, without significantly altering its biological activity.

Such probes could be used to:

Visualize the subcellular localization of the target protein.

Identify and isolate the binding partners of the compound.

Study the dynamics of the biological pathway in real-time.

Opportunities for Collaborative and Interdisciplinary Research

The comprehensive investigation of this compound will require a multidisciplinary approach. Collaborations between synthetic chemists, computational biologists, pharmacologists, and cell biologists will be essential for success.

Interdisciplinary research could lead to:

A deeper understanding of the compound's mechanism of action.

The development of more potent and selective analogues.

The exploration of new therapeutic applications for this class of compounds.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents or valuable research tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-m-Tolyl-pyrimidin-5-yloxy)-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of pyrimidinyl acetic acid derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized by reacting 3-formyl-indole derivatives with thiazolidinones in acetic acid with sodium acetate as a catalyst . Key parameters include reagent equivalents (1.0–1.1 equiv), temperature (reflux vs. room temperature), and reaction duration (2.5–5 hours). Yield optimization can be achieved by monitoring intermediates via TLC or HPLC. Recrystallization from acetic acid or methanol is recommended for purification .

Q. Which analytical techniques are most effective for characterizing the purity of this compound?

  • Methodological Answer :

  • HPLC/UV-Vis : Use C18 columns with detection at 210–254 nm to assess purity.
  • Mass Spectrometry (ESI/TOF) : Confirm molecular weight and detect impurities.
  • Elemental Analysis : Verify stoichiometric composition.
  • Melting Point Analysis : Compare with literature values to identify polymorphic forms .

Q. How does the electronic nature of substituents on the pyrimidine ring influence the acidity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity by stabilizing the deprotonated carboxylate. Measure pKa via potentiometric titration in aqueous/organic solvents. Correlate substituent effects with Hammett σ values. Computational tools (e.g., COSMO-RS) can predict trends in acidity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR data may arise from tautomerism or solvent effects. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. Compare experimental data with density functional theory (DFT) predictions. Single-crystal X-ray diffraction (e.g., PXRD in ) provides definitive structural validation, resolving ambiguities from solution-state data .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

  • Methodological Answer : Byproducts may form via competing alkylation at alternative nucleophilic sites (e.g., pyrimidine N vs. oxygen). Conduct kinetic studies by varying reaction time and temperature to distinguish thermodynamic vs. kinetic control. Use LC-MS to track intermediates and propose reaction pathways. For example, highlights competing pathways in thiazolidinone condensations .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1%) or ethanol to enhance solubility while maintaining biocompatibility.
  • Pro-drug Design : Synthesize ester derivatives (e.g., methyl or ethyl esters) for improved membrane permeability.
  • Micellar Encapsulation : Employ cyclodextrins or liposomes to solubilize hydrophobic derivatives.
  • Solubility Parameters : Apply Hansen solubility parameters to select optimal solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.